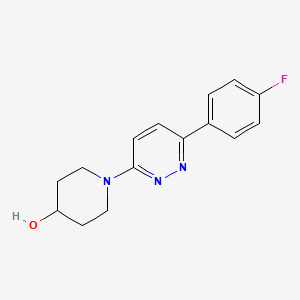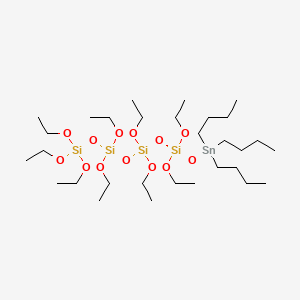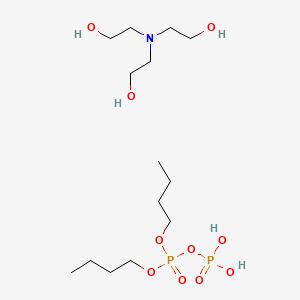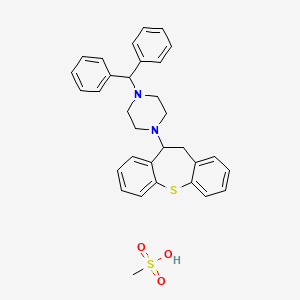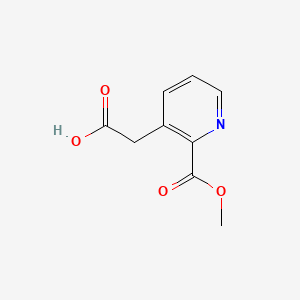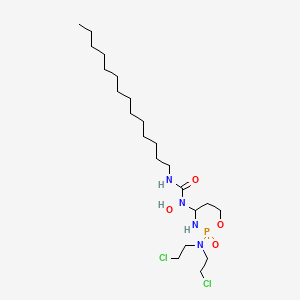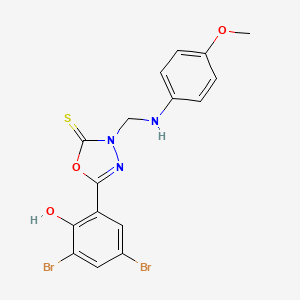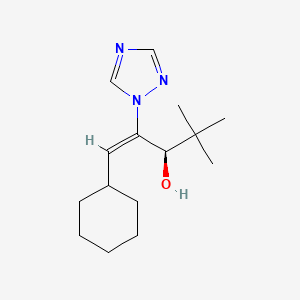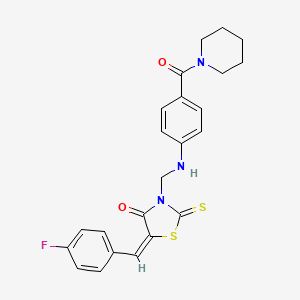
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is a chemical compound with a complex structure that includes a piperidinone ring substituted with dichlorophenyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, in the presence of a cyclizing agent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions may involve solvents like ethanol or tetrahydrofuran and specific temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidinone, 5-(3,4-dichlorophenyl)-: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
2-Piperidinone, 5-(3,4-dichlorophenyl)-5-[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-: Another similar compound with additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
116731-95-4 |
|---|---|
Formule moléculaire |
C17H15Cl2NO |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
(3S,4S)-3-(3,4-dichlorophenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-7-6-12(10-15(14)19)16-13(8-9-20-17(16)21)11-4-2-1-3-5-11/h1-7,10,13,16H,8-9H2,(H,20,21)/t13-,16-/m1/s1 |
Clé InChI |
ZIUJEQXKNXGRHN-CZUORRHYSA-N |
SMILES isomérique |
C1CNC(=O)[C@@H]([C@H]1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


